3-Pyridinol, 5-(7-azabicyclo[2.2.1]hept-2-en-2-ylmethyl)-
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Overview
Description
3-Pyridinol, 5-(7-azabicyclo[221]hept-2-en-2-ylmethyl)- is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinol, 5-(7-azabicyclo[2.2.1]hept-2-en-2-ylmethyl)- typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Pyridinol, 5-(7-azabicyclo[2.2.1]hept-2-en-2-ylmethyl)- undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid (MCPBA) is commonly used for epoxidation.
Substitution: Various electrophilic reagents can be used to achieve substitution reactions.
Major Products
Epoxides: Formed through oxidation reactions with MCPBA.
Addition Products: Formed through reactions with electrophilic reagents.
Scientific Research Applications
3-Pyridinol, 5-(7-azabicyclo[2.2.1]hept-2-en-2-ylmethyl)- has several scientific research applications, including:
Mechanism of Action
The mechanism of action for 3-Pyridinol, 5-(7-azabicyclo[2.2.1]hept-2-en-2-ylmethyl)- involves its interaction with specific molecular targets and pathways. For example, it can act as a precursor to neuraminidase inhibitors, which block the activity of the neuraminidase enzyme, thereby preventing the release of viral particles from infected cells . Additionally, it may interact with GABA aminotransferase (GABA-AT) as a potential inactivator .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one: A bicyclic γ-lactam used as a precursor to various therapeutic agents.
Ethyl 2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-one: Undergoes similar chemical reactions and is used in the synthesis of polyfunctionalized bicyclic systems.
Uniqueness
3-Pyridinol, 5-(7-azabicyclo[2.2.1]hept-2-en-2-ylmethyl)- is unique due to its specific bicyclic structure and the potential for diverse functionalization, making it a valuable compound in various fields of research and application.
Properties
CAS No. |
389618-02-4 |
---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
5-(7-azabicyclo[2.2.1]hept-2-en-2-ylmethyl)pyridin-3-ol |
InChI |
InChI=1S/C12H14N2O/c15-11-4-8(6-13-7-11)3-9-5-10-1-2-12(9)14-10/h4-7,10,12,14-15H,1-3H2 |
InChI Key |
BBYGYNIERAGBJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=CC1N2)CC3=CC(=CN=C3)O |
Origin of Product |
United States |
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